molecular formula C42H39N3O6 B13359044 (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((2-(tritylamino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((2-(tritylamino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid

Cat. No.: B13359044
M. Wt: 681.8 g/mol
InChI Key: HZMUSTLEDMLFEP-VZWFPNHASA-N
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Description

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((2-(tritylamino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a tritylaminoethyl carbamoyl moiety. These functional groups contribute to its reactivity and utility in synthetic chemistry and biological research.

Properties

Molecular Formula

C42H39N3O6

Molecular Weight

681.8 g/mol

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[2-(tritylamino)ethylcarbamoyloxy]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C42H39N3O6/c46-39(47)38-26-32(27-45(38)41(49)50-28-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)51-40(48)43-24-25-44-42(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,32,37-38,44H,24-28H2,(H,43,48)(H,46,47)/t32-,38+/m1/s1

InChI Key

HZMUSTLEDMLFEP-VZWFPNHASA-N

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)NCCNC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)NCCNC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((2-(tritylamino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group.

    Formation of the pyrrolidine ring: The pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the tritylaminoethyl carbamoyl group: This step involves the coupling of the tritylaminoethyl carbamoyl moiety to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((2-(tritylamino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbamoyl group to an amine.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((2-(tritylamino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((2-(tritylamino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be used to protect amine groups during peptide synthesis, while the tritylaminoethyl carbamoyl moiety can interact with biological molecules, influencing their activity and function. The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((2-(tritylamino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid is unique due to the presence of both the Fmoc and tritylaminoethyl carbamoyl groups. This combination of functional groups provides distinct reactivity and utility in various scientific applications, setting it apart from other similar compounds.

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